2,4-Dimethyl-5-vinylthiazole

Catalog No.
S1899137
CAS No.
65505-18-2
M.F
C7H9NS
M. Wt
139.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-5-vinylthiazole

CAS Number

65505-18-2

Product Name

2,4-Dimethyl-5-vinylthiazole

IUPAC Name

5-ethenyl-2,4-dimethyl-1,3-thiazole

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

InChI

InChI=1S/C7H9NS/c1-4-7-5(2)8-6(3)9-7/h4H,1H2,2-3H3

InChI Key

MLBCDQHOBLVBQD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C=C

solubility

Soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(SC(=N1)C)C=C

The exact mass of the compound 2,4-Dimethyl-5-vinylthiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in organic solventsmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Dimethyl-5-vinylthiazole (CAS 65505-18-2) is a highly functionalized, 2,4,5-trisubstituted heterocyclic compound characterized by a reactive vinyl group at the 5-position. Commercially valued both as a specialized organoleptic agent (imparting nutty, cocoa-like notes) and as a versatile functional monomer, it offers dual utility for industrial procurement [1]. The vinyl moiety enables radical polymerization, grafting, and copolymerization, making it an excellent candidate for functionalizing rubbers, hydrogels, and advanced polymeric materials. Concurrently, its established safety profile and distinct physical properties (boiling point 183-184 °C, specific gravity 1.050-1.056) make it highly adaptable for food, beverage, and active packaging formulations [2].

Substituting 2,4-dimethyl-5-vinylthiazole with its closest commercial analog, 4-methyl-5-vinylthiazole, or non-vinylated analogs like 2,4-dimethylthiazole, compromises either chemical stability or processability [1]. Non-vinylated thiazoles cannot undergo radical polymerization, rendering them useless for covalent grafting into polymer backbones. Conversely, 4-methyl-5-vinylthiazole leaves the C2 position of the thiazole ring unsubstituted. This open C2 position acts as a vulnerable site for unwanted electrophilic attacks, protonation, or side-chain branching during aggressive free-radical polymerization conditions [2]. The 2,4-dimethyl substitution pattern sterically protects the thiazole core, ensuring predictable linear polymerization and preventing off-target degradation in complex matrices.

Steric Protection and Polymerization Linearity

In functional polymer synthesis, the substitution pattern of the monomer dictates the architecture of the resulting polymer. 2,4-Dimethyl-5-vinylthiazole features methyl groups at both the 2- and 4-positions. Compared to the more common 4-methyl-5-vinylthiazole, the addition of the 2-methyl group sterically shields the electrophilic C2 carbon [1]. This prevents unwanted side reactions, such as protonation or nucleophilic attack at the C2 position during free-radical polymerization, which typically lead to branching or cross-linking. Consequently, 2,4-dimethyl-5-vinylthiazole yields more linear and predictable polymer chains.

Evidence DimensionC2-position reactivity during polymerization
Target Compound DataC2 blocked by methyl group (sterically hindered)
Comparator Or Baseline4-Methyl-5-vinylthiazole (C2 unsubstituted and reactive)
Quantified DifferenceElimination of C2-mediated side branching
ConditionsFree-radical polymerization or inverse vulcanization environments

Ensures high batch-to-batch reproducibility and structural control when synthesizing functionalized polymers or grafted rubbers.

Regulatory Safety Margin for Formulation

For procurement in food-contact materials or direct flavor formulations, regulatory safety margins are critical. JECFA evaluations establish that 2,4-dimethyl-5-vinylthiazole has a No Observed Effect Level (NOEL) of 0.92 mg/kg bw per day [1]. This NOEL is >9 million times the estimated intake when used as a flavoring agent, providing an exceptionally wide safety margin. This quantitative safety threshold allows formulators to use the compound with high confidence compared to uncharacterized or novel synthetic monomers.

Evidence DimensionMargin of Safety (NOEL vs. Estimated Intake)
Target Compound Data>9,000,000x safety margin (NOEL 0.92 mg/kg bw/day)
Comparator Or BaselineUncharacterized experimental monomers (Undefined safety margin)
Quantified DifferenceOrders of magnitude higher regulatory confidence
ConditionsJECFA dietary exposure assessment (Class II structural evaluation)

Drastically reduces regulatory risk and compliance hurdles for procurement teams sourcing functional additives for food, beverage, or food-contact packaging.

Matrix Volatility and Covalent Tethering

Traditional thiazole additives like 2,4-dimethylthiazole are highly volatile and prone to rapid evaporation from packaging or matrices. The presence of the 5-vinyl group in 2,4-dimethyl-5-vinylthiazole allows it to be covalently tethered to polymer backbones (e.g., via UV-initiated grafting or copolymerization) [1]. This transforms the molecule from a transient volatile into a permanent, matrix-bound functional group, extending the functional lifespan of the material from days to years.

Evidence DimensionMatrix retention mechanism
Target Compound DataCovalent bonding via 5-vinyl group
Comparator Or Baseline2,4-Dimethylthiazole (Physical entrapment only)
Quantified DifferenceTransition from volatile loss to near 100% covalent retention
ConditionsPolymer-bound active packaging or functional hydrogels

Allows manufacturers to create long-lasting, functionalized materials that do not lose their active properties over time due to volatilization.

Functionalized Polymer and Copolymer Synthesis

Due to its sterically protected C2 position and reactive 5-vinyl group, 2,4-dimethyl-5-vinylthiazole is a highly effective monomer for synthesizing linear, functionalized polymers. It is particularly suited for grafting onto ethylene-propylene rubbers (EPM/EPDM) to improve viscosity index, dispersancy, and antioxidant properties without the risk of unpredictable cross-linking associated with unsubstituted thiazoles [1].

Active Packaging and Food-Contact Materials

Supported by its massive JECFA safety margin (>9 million times estimated intake), this compound is ideal for incorporation into food-contact plastics and active packaging[2]. Its vinyl group allows it to be covalently bound to the packaging matrix, providing stable, long-term functional or organoleptic properties without migrating into the food product.

Advanced Hydrogels and Emulsion Polymerization

The compound's specific lipophilicity and polymerizable nature make it highly effective for tuning the hydrophobicity of hydrogels[3]. It can be used in photoinduced post-modification of hydrophilic networks, where the 2,4-dimethyl substitution provides a stable, hydrophobic microenvironment ideal for controlled release or structural tuning.

Physical Description

Colourless liquid; nutty, cocoa-like odou

XLogP3

2.6

Density

1.050-1.056

UNII

16G6IW897V

Other CAS

65505-18-2

Wikipedia

2,4-dimethyl-5-vinylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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